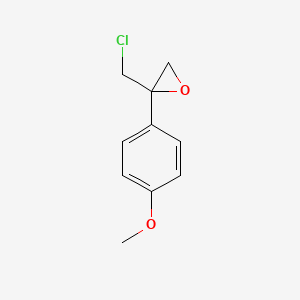
2-(Chloromethyl)-2-(4-methoxyphenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-2-(4-methoxyphenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its unique structure, which includes a chloromethyl group and a methoxyphenyl group attached to the oxirane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(4-methoxyphenyl)oxirane typically involves the reaction of 4-methoxybenzyl chloride with an epoxidizing agent. One common method is the use of a base such as sodium hydroxide in the presence of hydrogen peroxide. The reaction proceeds as follows:
Starting Materials: 4-methoxybenzyl chloride and hydrogen peroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium with sodium hydroxide as the base.
Procedure: The 4-methoxybenzyl chloride is added to the reaction mixture containing sodium hydroxide and hydrogen peroxide. The mixture is stirred at a controlled temperature until the reaction is complete.
Product Isolation: The product, this compound, is then extracted and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-2-(4-methoxyphenyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Ring-Opening Reactions: Acidic or basic conditions with nucleophiles like water, alcohols, or amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or amines.
Ring-Opening Reactions: Formation of diols or other functionalized compounds.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-2-(4-methoxyphenyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-2-(4-methoxyphenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-2-phenyl oxirane: Lacks the methoxy group, leading to different reactivity and applications.
2-(Bromomethyl)-2-(4-methoxyphenyl)oxirane: Similar structure but with a bromomethyl group instead of a chloromethyl group, affecting its reactivity and properties.
2-(Chloromethyl)-2-(4-hydroxyphenyl)oxirane: Contains a hydroxy group instead of a methoxy group, influencing its chemical behavior and applications.
Uniqueness
2-(Chloromethyl)-2-(4-methoxyphenyl)oxirane is unique due to the presence of both the chloromethyl and methoxyphenyl groups. These functional groups impart specific reactivity and properties to the compound, making it valuable for various chemical reactions and applications. The methoxy group can influence the electronic properties of the molecule, while the chloromethyl group provides a site for nucleophilic substitution.
Propiedades
Número CAS |
109202-00-8 |
|---|---|
Fórmula molecular |
C10H11ClO2 |
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
2-(chloromethyl)-2-(4-methoxyphenyl)oxirane |
InChI |
InChI=1S/C10H11ClO2/c1-12-9-4-2-8(3-5-9)10(6-11)7-13-10/h2-5H,6-7H2,1H3 |
Clave InChI |
MXTIKSMOYIVWAN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(CO2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


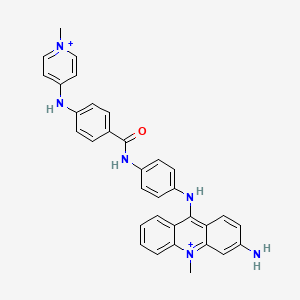
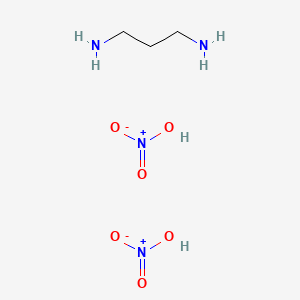
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
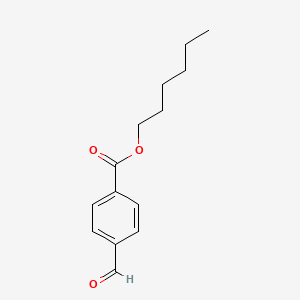

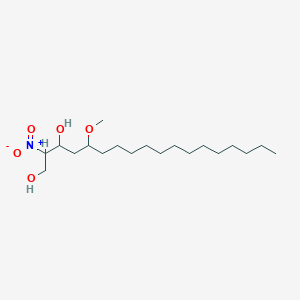
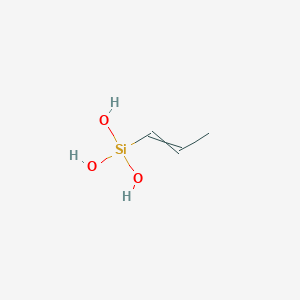
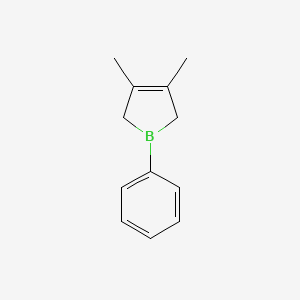
![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
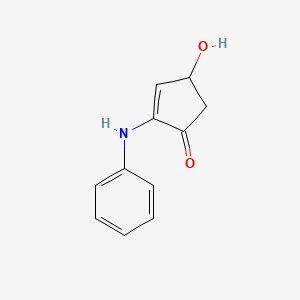
![Dibenzyl[bis(phenylethynyl)]stannane](/img/structure/B14314442.png)

![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)

